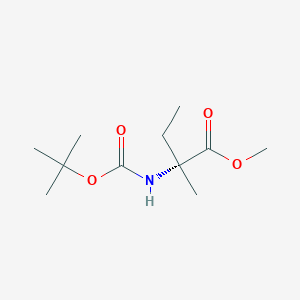
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:
Aqueous Conditions: The amine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Acetonitrile Solution: The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.
Biphasic Mixture: Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the Boc-protected amine group.
Reduction: Reduction reactions can be used to remove the Boc group under specific conditions.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as aluminum chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide.
Substitution: Selective cleavage of the Boc group can be performed using aluminum chloride or trimethylsilyl iodide followed by methanol.
Major Products Formed
The major products formed from these reactions include the deprotected amine, carbamic acid, and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate involves the protection of the amine group through the formation of a Boc-protected intermediate. The Boc group can be removed under acidic conditions, releasing the free amine . The resonance stabilization of the Boc group facilitates its cleavage, resulting in the formation of a carbocation that can be stabilized by elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-2-methylbutanoate is unique due to its specific stereochemistry and the presence of the Boc-protected amine group, which makes it particularly useful in selective organic synthesis and peptide chemistry .
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
methyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H21NO4/c1-7-11(5,8(13)15-6)12-9(14)16-10(2,3)4/h7H2,1-6H3,(H,12,14)/t11-/m1/s1 |
InChI-Schlüssel |
OWIDXRVUSQXPHR-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@](C)(C(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C)(C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


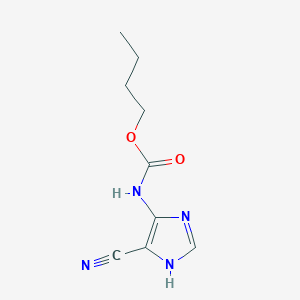
![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)

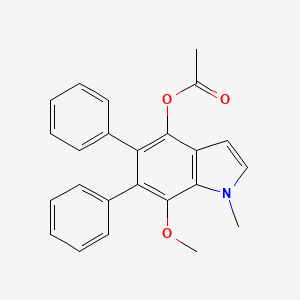

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
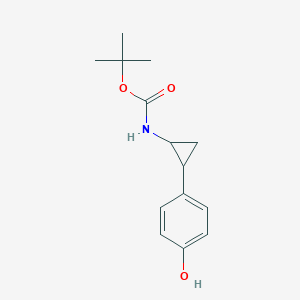
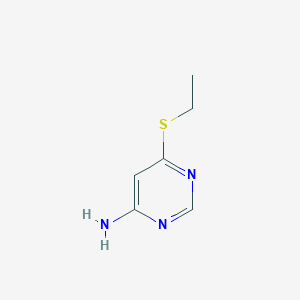
![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B12935068.png)
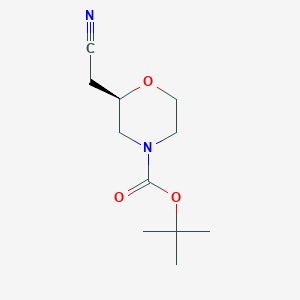

![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)

